

Didesmethylsibutramine: A Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: *Didesmethylsibutramine*

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Introduction

Didesmethylsibutramine, also known as N,N-**didesmethylsibutramine** or BTS 54524, is a primary active metabolite of the anti-obesity drug sibutramine.[1][2] Following oral administration, sibutramine undergoes N-demethylation to form desmethylsibutramine (M1) and subsequently **didesmethylsibutramine** (M2).[2] The therapeutic effects of sibutramine are largely attributed to these active metabolites, which act as potent inhibitors of monoamine reuptake.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of **didesmethylsibutramine**, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **didesmethylsibutramine** is presented in the tables below. It is important to note that while data for the hydrochloride salt is more readily available, information on the free base is less common in the literature.

Table 1: General Chemical Properties

Property	Value	Source
Chemical Name	1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine	[4][5]
Synonyms	N,N-Didesmethylsibutramine, Dinorsibutramine, Bismorsibutramine, BTS-54524	[2]
Molecular Formula	C15H22ClN	[4]
Molecular Weight	251.79 g/mol	[4][6]
CAS Number	84467-54-9 (for racemic)	[4][5]

Table 2: Physicochemical Properties

Property	Value	Source
Boiling Point	337.90 °C	[7]
Melting Point	Data not available for the free base. N-Formyl N,N-Didesmethyl Sibutramine has a melting point of 110-111°C.	[8]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate.[9] Quantitative data not readily available.	[9]
pKa (Strongest Basic)	9.74	[10]
logP	4.39 - 4.84	[10]
Appearance	Yellow to Orange Oil (for the deuterated form)	[11]

Experimental Protocols

Analysis of Didesmethylsibutramine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is adapted from methodologies described for the simultaneous determination of sibutramine and its metabolites in biological matrices.[\[2\]](#)[\[4\]](#)[\[11\]](#)[\[12\]](#)

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

2. Chromatographic Conditions:

- Column: Spherisorb C8 reversed-phase column or equivalent (e.g., Merck, Purospher RP-18e, 30 mm × 4.0 mm, 3 µm).[\[2\]](#)[\[12\]](#)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution of 0.2% formic acid containing 20mM ammonium acetate. A typical isocratic condition could be a mixture of 20 mM ammonium acetate pH 4.0 in water and acetonitrile (67:33 v/v).[\[2\]](#)[\[4\]](#)[\[12\]](#)
- Flow Rate: 0.40 mL/min.[\[4\]](#)
- Injection Volume: 30 µL.[\[2\]](#)
- Column Temperature: 30°C.[\[2\]](#)
- UV Detection (for HPLC-UV): 223 nm.[\[12\]](#)

3. Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[2\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (m/z): 252.2.[\[12\]](#)

- Product Ion (m/z): 124.9.

4. Sample Preparation (from plasma):

- To a 500 µL plasma sample, add an internal standard (e.g., Bisoprolol).
- Perform liquid-liquid extraction with 4.0 mL of tert-butyl methyl ether (TBME).
- Vortex the mixture for 5 seconds and shake for 25 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 2.50 mL of the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried residue with 0.30 mL of the mobile phase.[\[2\]](#)[\[11\]](#)

5. Calibration:

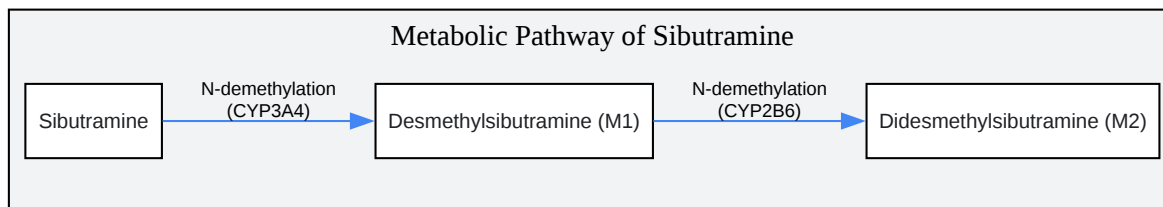
- Prepare a series of calibration standards in blank plasma over a concentration range of 0.10 to 11.00 ng/mL.[\[2\]](#)[\[11\]](#)

Signaling Pathways and Mechanisms

Didesmethylsibutramine exerts its pharmacological effects by acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This enhanced signaling in the central nervous system contributes to a feeling of satiety and reduced appetite.

Metabolic Pathway of Sibutramine

The following diagram illustrates the metabolic conversion of sibutramine to its active metabolites, including **didesmethylsibutramine**.

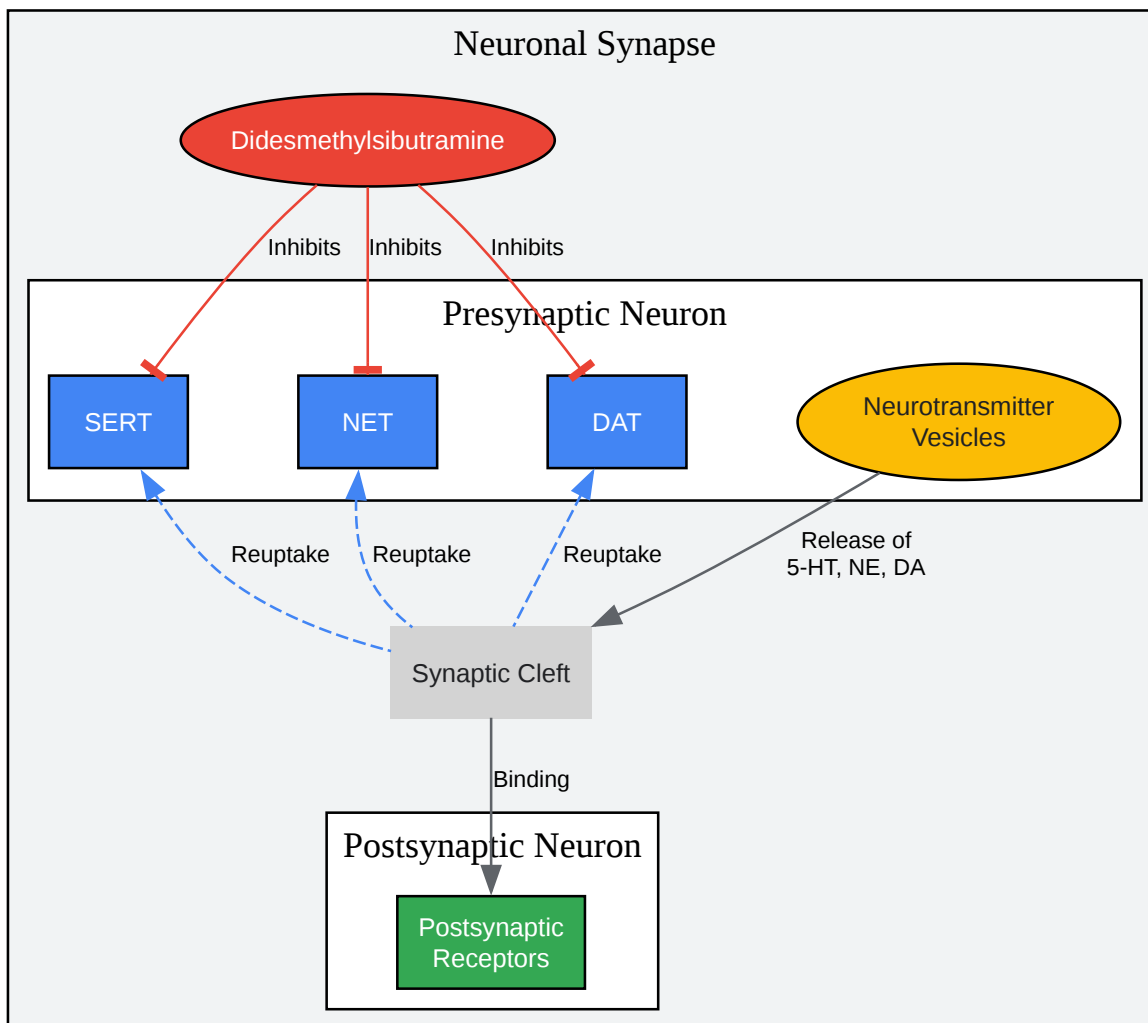


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Caption: Metabolic conversion of sibutramine to its active metabolites.

Mechanism of Action of Didesmethysibutramine

The diagram below depicts the mechanism of action of **didesmethysibutramine** at the neuronal synapse.



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Caption: Inhibition of neurotransmitter reuptake by **didesmethylsibutramine**.

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